molecular formula C8H10N2O B158645 2-Amino-3-methylbenzamide CAS No. 1885-32-1

2-Amino-3-methylbenzamide

Cat. No. B158645
CAS RN: 1885-32-1
M. Wt: 150.18 g/mol
InChI Key: FEBQTMQGJXZYKX-UHFFFAOYSA-N
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Description

2-Amino-3-methylbenzamide is a chemical compound with the molecular formula C8H10N2O . It has an average mass of 150.178 Da and a monoisotopic mass of 150.079315 Da . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 264.5±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.2±3.0 kJ/mol and a flash point of 113.8±24.0 °C . The compound has a molar refractivity of 44.2±0.3 cm³ .

Scientific Research Applications

Thermal Stability Studies

The thermal stability of derivatives like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been explored using dynamic DSC curves to obtain apparent thermodynamic data such as activation energy and initial decomposition temperature. This research is crucial in understanding the compound's stability under various conditions (Cong & Cheng, 2021).

DNA Repair and Cellular Processes

Studies have investigated the role of compounds like 3-aminobenzamide, a derivative, in DNA repair processes. Such research helps in understanding the regulatory role of these compounds in cellular mechanisms, particularly in the context of DNA damage and repair (Cleaver, Milam, & Morgan, 1985).

Inhibitory Effects on Cellular Toxicity

Research has also been conducted on the inhibitory effects of derivatives like 3-aminobenzamide on nuclear poly ADP-ribosyl synthetase, examining their ability to alter toxic and transforming effects of certain chemicals on cells (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

Cardiovascular Properties

Some studies have delved into the cardiovascular activities of related compounds, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N- methylbenzamide. These studies are important for understanding the potential medical applications of these compounds (Hirohashi, Takasuna, Asano, Ryokawa, & Tamura, 1993).

DNA Precursor Metabolism

Investigations into how compounds like 3-aminobenzamide affect DNA precursor metabolism provide insights into the broader effects these substances have on cellular processes. Such research can have implications in understanding cell growth and DNA replication (Milam, Thomas, & Cleaver, 1986).

Synthesis and Characterization

Research also includes the synthesis and characterization of various derivatives, like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is important for developing new compounds with specific properties (Al Mamari & Al Lawati, 2019).

Safety and Hazards

2-Amino-3-methylbenzamide is labeled with the signal word “Warning” under the GHS07 pictogram . It is recommended to use personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

2-amino-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBQTMQGJXZYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557575
Record name 2-Amino-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1885-32-1
Record name 2-Amino-3-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 2-amino-3-methylbenzoic acid (1.5 g, 10 mmol) in DMF (5 mL) at rt were added hydroxybenzatriazole (2.0 g, 13 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.3 g, 12 mmol), ammonium chloride (2.3 g, 42 mmol), and diisopropylethylamine (7.5 ml, 42 mmol). The mixture was purged with N2 and stirred for 60 h. The mixture was poured into water and extracte with EtOAc (50 mL×3), and the combined extracts were washed with brine (20 mL×2), dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in DCM and purified by silica gel chromatography eluting with 1:1 EtOAc/hexanes to afford 2-amino-3-methyl-benzamide as a white solid (1.3 g, 87%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To solution of 2-amino-3-methylbenzoic acid (4.0 g, 26.5 mmol) in degassed DMF (40 mL) were added HOBt (4.28 g, 31.7 mmol), DIEA (5.52 mL, 31.7 mmol), and 2N NH3/MeOH (19 mL, 37.1 mmol). The solution was stirred at rt for 16 h, then the mixture was concentrated under reduced pressure and the residue was purified by silica gel chromatography eluting with 10-60% EtOAc/hexanes to afford 2-amino-3-methylbenzamide as a solid (2.52 g, 63%). 1H NMR (300 MHz, DMSO-d6) δ 2.07 (s, 3H), 6.40-6.47 (m, 3H), 7.06 (m, 2H), 7.42 (d, 1H), 7.72 (br d, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
5.52 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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